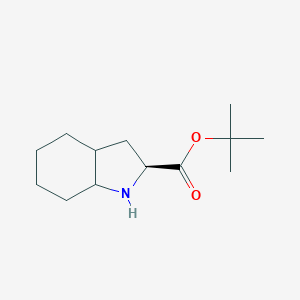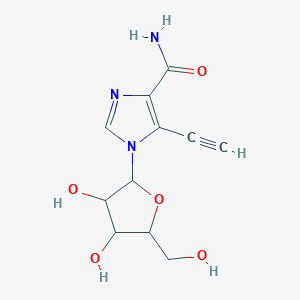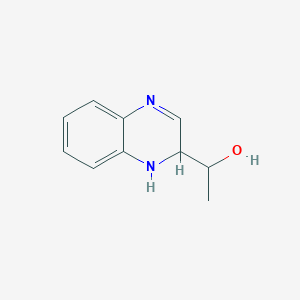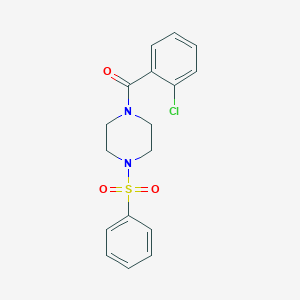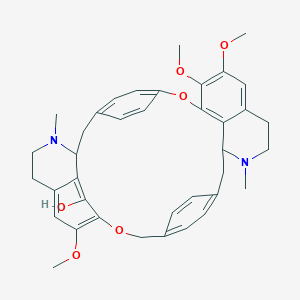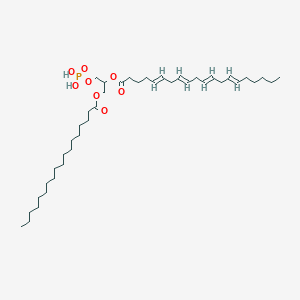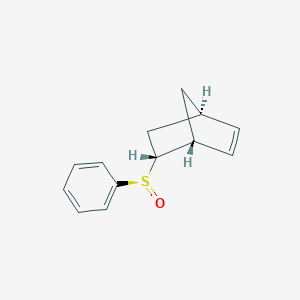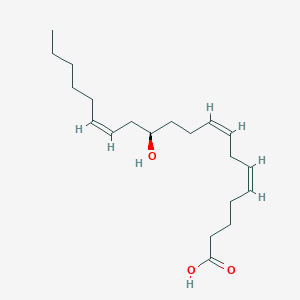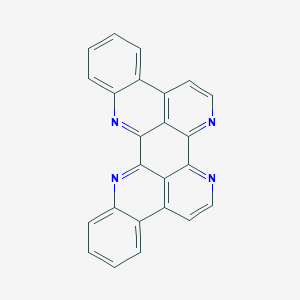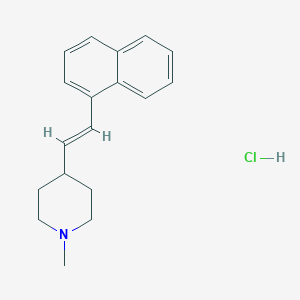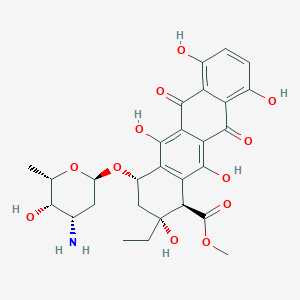
Propane-1,3-diol;prop-2-enoic acid
Overview
Description
Propane-1,3-diol;prop-2-enoic acid is a versatile acrylate monomer known for its low viscosity and low volatility. It is a colorless to light yellow transparent liquid that is soluble in organic solvents such as ethanol and ethers. This compound is widely used in various applications due to its ability to form tough, durable, and chemically resistant polymers .
Mechanism of Action
Target of Action
Poly(propylene glycol) diacrylate (PPGDA) is a multifunctional acrylate monomer . Its primary targets are the monomers in a polymerization reaction, where it acts as a crosslinker . The crosslinker used in the copolymerization of acrylates are basically compounds with at least two non-conjugated ethylenic double bonds in their molecule .
Mode of Action
PPGDA interacts with its targets (monomers) through a process known as free radical polymerization . This process involves the formation of covalent bonds between the PPGDA and the monomers, resulting in a dense network of polymers . The reactivity of PPG towards acrylic acid is more than methacrylic acid .
Biochemical Pathways
The primary biochemical pathway involved in the action of PPGDA is the polymerization pathway. This pathway involves the reaction of PPGDA with other monomers to form a polymer network . The process is facilitated by a catalyst and results in the formation of diacrylate and dimethacrylate .
Result of Action
The result of PPGDA’s action is the formation of a dense network of polymers with improved properties . These polymers find application in various fields like pharmaceuticals, paints, column packing, optics, polymer additives, ion exchange resins, and rubbers . The interconnected polymer chains participate in the interdiffusion process that occurs during film formation .
Action Environment
The action of PPGDA can be influenced by environmental factors such as temperature and pH. For instance, the solubilization of PPG has been found to be enhanced during a temperature-induced dehydration process . Additionally, the presence of other diacrylate-based co-monomers can drastically accelerate the degradation rates of the resulting polymer network .
Biochemical Analysis
Biochemical Properties
Poly(propylene glycol) diacrylate is essentially bioinert . It can interact with various biomolecules when modified. For instance, peptides and proteins can be covalently immobilized into the hydrogel to mediate desired cellular interactions .
Cellular Effects
Poly(propylene glycol) diacrylate-based hydrogels are highly attractive in biomedical and biotechnology fields due to their soft and hydrated properties that can replicate living tissues . They have been used in regenerative engineering applications due to attributes such as the ability to encapsulate cells, control the presentation of bioactive ligands, and manipulate the mechanical properties of the hydrogels .
Molecular Mechanism
The diacrylate/dimethacrylate based on polypropylene glycol were synthesized by reacting with acrylic/methacrylic acid in the presence of a catalyst . The decrease in acid value and the presence of a prominent peak, –C = O stretching, at 1,731 cm −1 showed the formation of diacrylate and dimethacrylate .
Temporal Effects in Laboratory Settings
The study investigated the effect of the molecular weight of three difunctional poly(propylene glycol) diacrylates on the temperature-dependent ionic conductivity of these monomers and their blends with an eutectic nematic liquid crystal mixture (E7) .
Metabolic Pathways
The metabolic pathways of Poly(propylene glycol) diacrylate are not well-studied. A study on Sphingobium sp. strain PW-1 showed that it could assimilate poly(propylene glycol) diacrylates .
Preparation Methods
Propane-1,3-diol;prop-2-enoic acid is typically synthesized through the esterification reaction of acrylic acid with polypropylene glycol. The reaction requires a suitable catalyst and specific reaction conditions to achieve high yields. Industrial production methods often involve the use of polypropylene glycol with varying molecular weights to produce different grades of poly(propylene glycol) diacrylate .
Chemical Reactions Analysis
Propane-1,3-diol;prop-2-enoic acid undergoes several types of chemical reactions, including:
Addition Reactions: It can participate in addition reactions with amines, such as tris(2-aminoethyl)amine, to form polymer networks.
Polymerization: It can be polymerized through free radical polymerization to form cross-linked polymers.
Esterification: The compound can be synthesized through esterification reactions involving acrylic acid and polypropylene glycol.
The major products formed from these reactions are cross-linked polymers with enhanced mechanical properties and chemical resistance .
Scientific Research Applications
Propane-1,3-diol;prop-2-enoic acid has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Propane-1,3-diol;prop-2-enoic acid can be compared with other similar compounds such as:
Ethylene glycol diacrylate: Both compounds are used as crosslinkers, but poly(propylene glycol) diacrylate offers better flexibility and lower viscosity.
Poly(ethylene glycol) diacrylate: This compound is similar in its ability to form hydrogels, but poly(propylene glycol) diacrylate provides enhanced mechanical properties and chemical resistance.
Poly(propylene glycol) dimethacrylate: While both compounds are used in polymer synthesis, poly(propylene glycol) diacrylate has higher reactivity towards acrylic acid compared to methacrylic acid.
This compound stands out due to its unique combination of low viscosity, high flexibility, and excellent chemical resistance, making it a preferred choice in various applications .
Properties
IUPAC Name |
propane-1,3-diol;prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O2.C3H8O2/c1-2-3(4)5;4-2-1-3-5/h2H,1H2,(H,4,5);4-5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXHCDEYHZPHRAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)O.C(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52496-08-9 | |
| Record name | Poly[oxy(methyl-1,2-ethanediyl)], α-(1-oxo-2-propen-1-yl)-ω-[(1-oxo-2-propen-1-yl)oxy] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.101 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the molecular weight of PPGDA affect its properties?
A1: The molecular weight of PPGDA significantly influences its physical and mechanical properties. For instance, increasing the molecular weight of the PPGDA oligomers generally leads to a decrease in the glass transition temperature (Tg) of the cured material. [] This is because longer chains between the acrylate groups enhance flexibility.
Q2: What spectroscopic techniques are used to characterize PPGDA?
A2: Various spectroscopic techniques are employed to characterize PPGDA, including:
- Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify functional groups and monitor the progress of reactions involving PPGDA, such as crosslinking reactions. [, ]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about PPGDA, confirming its chemical composition and the incorporation of specific units. [, ]
Q3: Is PPGDA compatible with other polymers?
A3: PPGDA exhibits compatibility with various polymers, making it suitable for creating interpenetrating polymer networks (IPNs). For example, researchers have successfully synthesized IPNs using PPGDA with poly(ethylene glycol) diacrylate (PEGDA), [] poly(acrylic acid) (PAAc), [] polyurethane (PU), and epoxy (EP). [, ]
Q4: How does PPGDA behave in aqueous environments?
A4: The behavior of PPGDA in water depends on its crosslinking density and the presence of other components in the material. Studies on crosslinked PPGDA networks revealed that the equilibrium swelling values in water are influenced by factors such as crosslinking density and the solubility parameters of the oligomers. []
Q5: What is the role of PPGDA in the development of hydrogels?
A5: PPGDA is often incorporated into hydrogels, particularly those designed for biomedical applications. It can act as a hydrophobic component in combination with hydrophilic polymers. [] By adjusting the concentration of PPGDA, researchers can fine-tune the mechanical properties, swelling behavior, and drug release characteristics of the hydrogels. [, , ]
Q6: Does PPGDA possess any inherent catalytic properties?
A6: While PPGDA itself is not known for inherent catalytic properties, it serves as a building block in synthesizing macromolecular photoinitiators. [, ] These photoinitiators, containing PPGDA segments, play a crucial role in initiating polymerization reactions upon exposure to UV light.
Q7: Have computational methods been used to study PPGDA?
A7: Yes, molecular dynamics (MD) simulations have been employed to investigate PPGDA-based systems. For instance, MD simulations have provided insights into the structural and transport properties of PPGDA-based solid electrolytes for lithium-ion batteries. [, ] These simulations contribute to understanding ion transport mechanisms and optimizing electrolyte performance.
Q8: What are the common applications of PPGDA?
A8: PPGDA finds applications in diverse fields, including:
- Biomaterials: PPGDA is utilized in developing biocompatible hydrogels for drug delivery, [] tissue engineering, [, ] and endovascular embolization. [, , ]
- Microfluidics: PPGDA enables the fabrication of microgels and microstructures using techniques like photolithography. [, ]
- Coatings: PPGDA can be incorporated into coatings to modify their flexibility, hydrophobicity, and other surface properties. [, ]
- Lithium-ion batteries: Research explores the potential of PPGDA-based solid electrolytes for enhancing battery performance. []
Q9: How is PPGDA processed for various applications?
A9: PPGDA can be processed using various techniques, including:
- UV curing: PPGDA readily undergoes photopolymerization upon exposure to UV light, making it suitable for rapid prototyping and 3D printing applications. [, ]
- Emulsion polymerization: This technique is used to create PPGDA-based latexes for coatings and other applications. [, ]
- In situ gelling: PPGDA-based formulations can undergo in situ gelation upon mixing with specific initiators, making them attractive for minimally invasive procedures. [, ]
Q10: What is known about the biocompatibility of PPGDA?
A10: The biocompatibility of PPGDA depends on factors such as molecular weight, crosslinking density, and the presence of other components. While PPGDA itself is generally considered biocompatible, thorough in vitro and in vivo evaluations are crucial to ensure the safety of specific formulations for intended biomedical applications. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


